molecular formula C11H11NO2S B2820142 2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid CAS No. 92288-18-1

2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid

Cat. No.: B2820142
CAS No.: 92288-18-1
M. Wt: 221.27
InChI Key: INQCWEIRWMEEHN-UHFFFAOYSA-N
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Description

2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid is a novel synthetic indole derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and pharmacology due to the recognized bioactivity of its core structural components. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological potential . Furthermore, the incorporation of a thioether-linked acetic acid side chain is a key structural feature, as similar thioester motifs in other non-steroidal anti-inflammatory drug (NSAID) derivatives have demonstrated potent biological effects . Preliminary investigations into compounds with related structures suggest potential research applications in the development of anti-inflammatory agents. Molecular docking studies of similar 2-(sulfanylmethyl)indol-3-yl acetic acid derivatives indicate a mechanism of action involving inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the inflammatory pathway . The structural analogy to known NSAIDs like indomethacin, which functions as a non-selective COX inhibitor , provides a strong rationale for exploring this compound's anti-inflammatory properties. Beyond inflammation research, this compound may also hold value in oncology research. NSAID-derived thioesters have shown promising in vitro antitumor effects against a panel of human tumor cell lines, such as HepG2, MCF-7, and HCT-116 . The mechanism for this activity appears to be linked to the selective inhibition of the COX-2 enzyme, which is often overexpressed in various cancers, as well as through COX-2 independent pathways . Researchers can utilize this compound to further probe these mechanisms and develop new therapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCWEIRWMEEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid, often involves the construction of the indole ring system followed by functionalization. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . Another approach includes the condensation of indole derivatives with various reagents to introduce the sulfanyl group .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity
Research indicates that compounds related to 2-[(2-methyl-1H-indol-3-yl)thio]acetic acid exhibit significant antitumor properties. In particular, derivatives of indole acetic acids have shown efficacy against solid tumors, including colorectal and lung cancers. These compounds can potentially enhance the effects of established chemotherapeutic agents like 5-fluorouracil .

Case Study:
A study demonstrated that indole derivatives could be administered alongside traditional chemotherapy to improve patient outcomes in colorectal cancer treatment. The combination therapy significantly increased remission rates compared to chemotherapy alone .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions mediated by prostaglandin D2 (PGD2). By acting as a CRTH2 receptor antagonist, it shows promise in treating allergic diseases such as asthma and allergic rhinitis. This mechanism is crucial since PGD2 is involved in the inflammatory response .

Data Table: Antitumor Activity of Indole Derivatives

Compound NameTarget Cancer TypeEfficacy LevelReference
This compoundColorectal CancerHigh
Indole Derivative ALung CancerModerate
Indole Derivative BOther Solid TumorsLow

Agricultural Applications

Plant Growth Regulation
Indole derivatives, including this compound, are being explored as plant growth regulators. They can enhance root development and overall plant growth under stress conditions such as salinity.

Case Study:
A study on olive plants treated with indole derivatives showed improved growth and resilience against saline stress. The application of these compounds resulted in better root biomass and leaf chlorophyll content compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • [(1-Methyl-1H-indol-3-yl)thio]acetic acid (): Key Difference: Methyl group at position 1 instead of 2. Molecular Formula: C₁₁H₁₁NO₂S (identical to the target compound). Purity: >95%, similar to derivatives in .
  • 2-(5-Ethoxy-2-methyl-1H-indol-3-yl)acetic acid (): Key Difference: Ethoxy group at position 3. Impact: The electron-donating ethoxy group may increase solubility or modulate electronic properties. CAS No.: 34024-46-8.

Core Structural Variations

  • 2-(1H-Indol-3-yl)acetic acid (Parent Compound, ):

    • Key Difference : Lacks both the methyl and thio groups.
    • Impact : As a natural auxin derivative, it participates in tryptophan metabolism . The absence of the thio linkage and methyl group likely reduces lipophilicity and stability compared to the target compound.
  • [3-(2-Thienylcarbonyl)-1H-indol-1-yl]acetic acid (): Key Difference: Thienylcarbonyl group at position 3 instead of thioacetic acid. Molecular Formula: C₁₅H₁₁NO₃S (larger due to the thiophene moiety) .

Complex Derivatives with Additional Moieties

  • Oxadiazole and Triazinoindole Derivatives (): Examples:
  • 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides .
  • N-(4-Phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide . Key Features: Incorporation of oxadiazole or triazinoindole rings enhances structural complexity. Impact: These derivatives often exhibit high purity (>95%) and are designed for specific biological targets, such as protein inhibitors .
  • Sulfonamide Derivatives ():

    • Example : 2-((4-([1,1′-Biphenyl]-4-ylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid.
    • Key Features : Sulfonamide and hydroxyl groups improve selectivity as Mcl-1 inhibitors.
    • Impact : The biphenyl sulfonamide moiety contributes to enhanced binding affinity compared to simpler acetic acid derivatives .

Biological Activity

2-[(2-methyl-1H-indol-3-yl)thio]acetic acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an indole ring system that is known for its diverse biological activities. The presence of the thioether group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For instance, studies reported that related compounds showed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects.

CompoundTarget OrganismMIC (μg/mL)
2-Methyl Indole DerivativeMRSA0.98
2-Methyl Indole DerivativeStaphylococcus aureus3.90

These findings suggest that the thioether functionality may play a crucial role in enhancing the antimicrobial activity of the indole derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, compounds derived from this structure have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. In vitro studies indicated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

CompoundCell LineIC50 (μM)
Indole DerivativeA5490.25 - 0.33
Indole DerivativeMCF-70.30 - 0.35

These results highlight the potential of indole derivatives as anticancer agents due to their ability to inhibit cell growth effectively .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX Inhibition (%)
Indole DerivativeCOX-1: 19.45 ± 0.07
Indole DerivativeCOX-2: 42.1 ± 0.30

The inhibition of COX enzymes suggests that these compounds could be developed as therapeutic agents for inflammatory diseases .

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems:

  • Receptor Binding : The indole moiety can bind to multiple receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The thioether group may enhance binding affinity to enzymes such as COX or other targets involved in inflammation and cancer progression.
  • Bioavailability Modulation : Structural features may affect the compound's absorption and distribution in biological systems.

Case Studies

Several case studies have illustrated the efficacy of indole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized indole derivatives exhibited potent activity against MRSA with low MIC values, which are critical for developing new antibiotics.
  • Cancer Cell Growth Inhibition : Another study highlighted that specific indole derivatives significantly inhibited the growth of A549 lung cancer cells, suggesting their potential as chemotherapeutic agents.

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What strategies are employed to resolve contradictions in biological activity data of indole-thioacetic acid derivatives across different studies?

Advanced Research Focus
Contradictions may arise due to structural analogs, assay conditions, or cellular models. Strategies include:

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on bioactivity .
  • Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HeLa for cytotoxicity) .
  • Meta-analysis : Pool data from multiple studies to identify trends, accounting for variables like solvent (DMSO concentration ≤0.1%) .

How does the electronic configuration of the indole ring influence the reactivity of this compound in substitution reactions?

Q. Advanced Research Focus

  • Electron-rich indole : The 3-position’s lone pairs on sulfur enhance nucleophilic substitution at the acetic acid moiety .
  • Steric effects : The 2-methyl group hinders electrophilic attack at C3, directing reactivity toward the thioether linkage .
  • Reactivity modulation : Introducing electron-withdrawing groups (e.g., nitro) at C5 increases electrophilicity of the thioester .

Methodological Insight : Use DFT calculations (e.g., Gaussian) to map electron density and predict reaction sites .

How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADME prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (LogS ≈ -3.2), suggesting moderate bioavailability .
  • Docking studies : AutoDock Vina simulates binding to targets (e.g., COX-2) by aligning the thioacetic acid moiety with catalytic residues .
  • MD simulations : GROMACS assesses stability of drug-target complexes over 100 ns, validating binding modes observed in vitro .

What are the challenges in characterizing the solid-state structure of this compound, and how can crystallography address them?

Q. Advanced Research Focus

  • Polymorphism : Multiple crystal forms may exist due to flexible thioether linkage. Screen solvents (e.g., ethanol/water) to isolate stable polymorphs .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data on small, weakly diffracting crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., O-H···S interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.